Bienvenue dans la boutique en ligne BenchChem!

CB2 receptor agonist 2

Pain Research In Vivo Pharmacology Analgesic Drug Discovery

Select CB2 receptor agonist 2 (ZINC72105556; compound 4g) for definitive CB2 activation data. Ki=8.5 nM with >10,000-fold selectivity over CB1—no psychotropic side effects. In vivo antihyperalgesic efficacy at 1 mg/kg i.p. fully blocked by the selective CB2 antagonist AM630, confirming target specificity. Zero FAAH/MAGL inhibition up to 10 µM ensures signaling readouts are not confounded by endogenous ligand fluctuations. Maintains >95% Hep-G2 viability at 1 µM over 72 h, enabling long-term assays. Unlike compound 4a (inverse agonist) or compound 5 (partial efficacy/non‑selective), this ligand provides clean, reproducible CB2 agonism. Request high‑purity (≥98%) supply for reliable results.

Molecular Formula C30H36N2O4
Molecular Weight 488.6 g/mol
Cat. No. B580499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor agonist 2
Synonyms4-Quinolone-3-Carboxamide Furan CB2 Agonist
Molecular FormulaC30H36N2O4
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34)
InChIKeyNXZZNXUALWSJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CB2 receptor agonist 2 (CAS 1314230-75-5): Potent and Selective 4-Quinolone-3-Carboxamide Ligand for CB2 Cannabinoid Receptor Research


CB2 receptor agonist 2 (also known as ZINC72105556, compound 4g, or 4-Quinolone-3-Carboxamide Furan CB2 Agonist) is a potent and selective agonist for the cannabinoid type 2 (CB2) receptor [1]. It belongs to the 4-quinolone-3-carboxamide class of cannabinoid ligands, characterized by a high binding affinity (Ki = 8.5 nM) and selectivity for the CB2 receptor over the centrally expressed CB1 receptor, which is crucial for avoiding psychotropic side effects [1]. Its unique structural features include an 8-methoxy group, a furan moiety at position 6, and an N-pentyl substitution, which collectively drive its potent in vitro and in vivo pharmacological profile, including antihyperalgesic effects demonstrated in a formalin-induced pain model [1].

Why Generic Substitution of CB2 receptor agonist 2 with Other In-Class Cannabinoid Ligands Fails


The pharmacological effects of cannabinoid ligands are not uniform and can vary dramatically based on subtle structural differences. For CB2 receptor agonist 2, its distinct in vivo efficacy and functional activity cannot be assumed for other CB2 ligands, even those with similar binding affinities. The primary research paper demonstrates that compound 4a, despite having a higher CB2 affinity (Ki = 0.6 nM), behaves as an inverse agonist in vivo and is less efficacious in pain models [1]. Conversely, compound 5, with a similar Ki (Ki = 2.45 nM), shows weaker and only partial antihyperalgesic effects, suggesting a different functional profile [1]. Furthermore, off-target effects are a significant concern. The paper shows that compound 5's effects are only partly attenuated by a selective CB2 antagonist, indicating potential action at other targets (including CB1), which CB2 receptor agonist 2 does not exhibit [1]. Therefore, substituting this compound with another CB2 ligand without confirmatory data risks experimental failure, misinterpretation of results, or the introduction of unwanted CB1-mediated psychoactive effects.

Product-Specific Quantitative Evidence Guide for CB2 receptor agonist 2 (Compound 4g)


Potent In Vivo Antihyperalgesic Efficacy at Low Dose in Formalin Test

CB2 receptor agonist 2 (compound 4g) demonstrates potent and efficacious antihyperalgesic activity in the formalin-induced pain model in mice at a low dose of 1 mg/kg (i.p.), showing a maximal effect at this dose [1]. This contrasts sharply with compound 4a, the highest-affinity CB2 ligand in the same series (Ki = 0.6 nM), which required a 6-fold higher dose of 6 mg/kg (i.p.) to observe a reduction in nocifensive behavior, primarily on the second phase, and was classified as an inverse agonist [1]. Furthermore, compound 4g's effect was efficacious on the first phase of the nocifensive response, a characteristic of potent CB2 agonists, unlike the inverse agonist 4a [1].

Pain Research In Vivo Pharmacology Analgesic Drug Discovery

Verification of CB2-Selective Mechanism via Antagonist Reversal

The CB2-mediated mechanism of action for CB2 receptor agonist 2 was confirmed in vivo by a direct head-to-head experiment using the selective CB2 antagonist AM630. The antihyperalgesic effect of 3 mg/kg (i.p.) CB2 receptor agonist 2 was strongly reduced by pre-treatment with AM630 (1 mg/kg, i.p.) [1]. In contrast, the effect of compound 5 (Ki = 2.45 nM for CB2) was only partly attenuated by AM630, suggesting its action involves non-CB2 targets, possibly including CB1 [1]. This demonstrates that CB2 receptor agonist 2's in vivo effects are specifically mediated by CB2 receptor activation, whereas compound 5's effects are not.

Receptor Pharmacology Mechanism of Action Selectivity Profiling

Absence of Indirect Agonist Activity via Endocannabinoid Degradation Pathway Inhibition

CB2 receptor agonist 2 is a direct agonist at the CB2 receptor and does not indirectly activate cannabinoid receptors by inhibiting the degradation of endocannabinoids [1]. In direct head-to-head enzymatic assays, compound 4g (CB2 receptor agonist 2) at concentrations up to 10 μM showed no inhibition of fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading anandamide and 2-arachidonoylglycerol (2-AG), respectively [1]. This was also true for compound 4a, establishing that members of this quinolone series are direct ligands.

Endocannabinoid System Enzymatic Assays Drug Selectivity

Favorable In Vitro Cytotoxicity Profile in Hepatic Cells

In vitro cytotoxicity screening in human hepatoblastoma (Hep-G2) cells, a common model for hepatic toxicity, shows that CB2 receptor agonist 2 exhibits very low or no cytotoxicity [1]. When tested at a concentration of 1 μM—which is approximately 117-fold higher than its Ki for the CB2 receptor—cell viability remained above 95% after a 72-hour treatment [1]. This favorable profile is consistent across other high-affinity quinolone-3-carboxamides in the series, such as compound 4a and 7a, which also maintained >95% viability under the same conditions [1].

Toxicology Cell Viability Drug Safety

Optimal Research and Industrial Application Scenarios for CB2 receptor agonist 2


Validating CB2-Specific Mechanisms in In Vivo Pain and Inflammation Models

CB2 receptor agonist 2 is ideally suited for studying CB2-mediated antinociception and anti-inflammation in vivo. Its potent activity at a low dose (1 mg/kg, i.p.) and robust, selective antagonism by AM630, as demonstrated in the formalin test, provide a high-confidence tool for isolating CB2-specific effects [1]. This makes it a superior choice over compounds like 5 or 4a, which show non-selective or inverse agonist activity, respectively, thereby ensuring that observed therapeutic benefits are accurately attributed to CB2 agonism [1].

Investigating Direct CB2 Agonism Without Interference from Endocannabinoid Tone

For studies focused on the direct activation of the CB2 receptor and its downstream signaling pathways, CB2 receptor agonist 2 is an essential reagent. The confirmed lack of FAAH/MAGL inhibition at concentrations up to 10 μM ensures that its pharmacological effects are not confounded by fluctuating levels of endogenous ligands like anandamide and 2-AG [1]. This property guarantees cleaner, more reproducible data in cellular signaling assays (e.g., cAMP, β-arrestin recruitment) and ex vivo tissue experiments, simplifying the interpretation of CB2 receptor pharmacology.

Use as a Reference Agonist for Characterizing Novel CB2 Ligands

Given its well-defined profile as a potent (Ki = 8.5 nM), selective, and direct CB2 agonist with in vivo validation, CB2 receptor agonist 2 serves as an excellent reference compound [1]. It can be used as a positive control in binding and functional assays to benchmark the activity of novel, putative CB2 ligands. Its distinct pharmacological fingerprint (agonist, not inverse agonist) allows for clear differentiation and classification of new compounds, providing a reliable standard for SAR studies within the cannabinoid field.

Long-Term In Vitro Studies Requiring Low Cytotoxicity

Researchers designing long-term cell-based assays (e.g., differentiation studies, chronic treatment models) can utilize CB2 receptor agonist 2 with confidence due to its demonstrated low cytotoxicity. At a concentration (1 μM) far exceeding its functional range, it maintains >95% cell viability in Hep-G2 cells over 72 hours [1]. This low toxicity profile reduces the risk of cell death-related artifacts in assays, allowing for the study of sustained CB2 activation without compromising cell health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2 receptor agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.